molecular formula C16H14INO4 B302847 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid

4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid

Cat. No. B302847
M. Wt: 411.19 g/mol
InChI Key: HUTQOEFCTFRMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid, also known as IAM-4-84, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is known to play a crucial role in regulating various cellular processes. The compound has been studied extensively for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid involves the inhibition of CK2, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of CK2, 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid can disrupt these cellular processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CK2, leading to the disruption of various cellular processes. Additionally, the compound has been shown to have anti-inflammatory properties, which can lead to the reduction of inflammation in the body. Furthermore, 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been shown to have neuroprotective properties, which can help protect the brain from damage caused by neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid is its potent inhibitory activity against CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, the compound has been shown to have potential therapeutic applications in treating various diseases, making it a valuable compound for drug development. However, one of the limitations of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid. One potential direction is the further study of its potential therapeutic applications in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further research can be carried out to optimize the synthesis process of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid to increase its solubility and bioavailability. Furthermore, the compound can be further studied to better understand its mechanism of action and its effects on various cellular processes.

Synthesis Methods

The synthesis of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid involves the reaction of 4-iodophenol with acetyl chloride to form 4-iodophenyl acetate, which is then reacted with methylamine to form 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting using standard chemical procedures.

Scientific Research Applications

4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have potent anti-cancer properties by inhibiting the activity of CK2, which is known to be upregulated in many types of cancer. Additionally, 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, the compound has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid

Molecular Formula

C16H14INO4

Molecular Weight

411.19 g/mol

IUPAC Name

4-[[[2-(4-iodophenoxy)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H14INO4/c17-13-5-7-14(8-6-13)22-10-15(19)18-9-11-1-3-12(4-2-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

HUTQOEFCTFRMCQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)I)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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